molecular formula C25H20FN3 B2518796 1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-51-2

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2518796
CAS No.: 932519-51-2
M. Wt: 381.454
InChI Key: BAOMQANIIOOOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure features a pyrazolo[4,3-c]quinoline core substituted with a 2-ethylphenyl group at position 1, a fluorine atom at position 8, and a 4-methylphenyl group at position 3.

Key physicochemical properties (extrapolated from analogues):

  • Molecular formula: Estimated as C25H20FN3 (based on ).
  • Molecular weight: ~381–395 g/mol (similar to compounds in ).
  • logP: Predicted ~6.5 (comparable to analogues with ethyl/methylphenyl groups; ).
  • Polar surface area: ~22.7 Ų (indicating moderate solubility; ).

Properties

IUPAC Name

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3/c1-3-17-6-4-5-7-23(17)29-25-20-14-19(26)12-13-22(20)27-15-21(25)24(28-29)18-10-8-16(2)9-11-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOMQANIIOOOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate diketones or β-keto esters under acidic or basic conditions.

    Quinoline Formation: The pyrazole intermediate is then subjected to a cyclization reaction with aniline derivatives in the presence of a suitable catalyst, such as palladium or copper, to form the quinoline ring.

    Substitution Reactions:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoloquinoline derivatives with potential biological activities.

Scientific Research Applications

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various enzymes and receptors, such as kinases and G-protein coupled receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It influences key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anti-Inflammatory Pyrazoloquinoline Derivatives

Pyrazolo[4,3-c]quinolines with amino and hydroxyl substituents exhibit potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and downregulating iNOS/COX-2 expression. For example:

  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): IC50 for NO inhibition comparable to 1400W (positive control) .
  • 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Similar potency to 2i, with enhanced solubility due to the carboxylic acid group .

Key differences :

  • The target compound lacks amino or hydroxyl groups, which are critical for NO inhibition in .

Gamma-Secretase Inhibitors

Pyrazoloquinolines with sulfonyl and cyclopropyl groups, such as ELND006 and ELND007, inhibit gamma-secretase with high selectivity for amyloid-beta over Notch signaling . These compounds feature trifluoromethyl sulfonyl and cyclopropyl groups, which enhance metabolic stability and brain penetration.

Key differences :

  • The target compound’s substituents (2-ethylphenyl, 4-methylphenyl) lack the electron-withdrawing or bulky groups required for gamma-secretase inhibition.

Structural and Physicochemical Comparisons

Table 1: Comparison of Key Analogues
Compound Name / ID Molecular Formula Molecular Weight logP Key Substituents Biological Activity Evidence
Target Compound C25H20FN3 ~381–395 ~6.5 1-(2-ethylphenyl), 8-F, 3-(4-methylphenyl) Not reported (extrapolated) -
3-(4-Ethylphenyl)-8-fluoro-1-phenyl... (C350-0652) C24H18FN3 367.42 6.16 1-phenyl, 3-(4-ethylphenyl), 8-F Not reported
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)... (C350-0236) C25H20FN3 381.45 6.57 8-ethyl, 1-(4-fluorophenyl), 3-(4-methylphenyl) Not reported
2i (Anti-inflammatory derivative) C16H14N4O 278.31 ~3.2 3-amino, 4-(4-hydroxyphenylamino) NO inhibition (IC50 ≈ 1400W)
ELND006 (Gamma-secretase inhibitor) C20H15F4N3O2S 461.41 ~4.5 4-cyclopropyl, 7,8-di-F, trifluoromethyl sulfonyl Amyloid-beta selectivity (IC50 = 60 nM)

Analysis :

  • logP : The target compound’s higher logP (~6.5 vs. 3.2 for 2i) suggests greater lipophilicity, which may limit aqueous solubility but improve membrane permeability.

Substituent Position and Activity Trends

  • Position 1 : Aryl groups at position 1 (e.g., phenyl, 2-ethylphenyl) are common. Bulkier substituents (e.g., 2-ethylphenyl) may reduce rotational freedom, affecting target engagement .
  • Position 3: Methylphenyl groups (as in the target compound) favor hydrophobic interactions, while amino-linked groups (e.g., 4-hydroxyphenylamino in 2i) enhance hydrogen bonding and potency .
  • Position 8 : Fluorine or ethyl substituents here modulate electronic properties. Fluorine’s electron-withdrawing effects may stabilize the aromatic system, whereas ethyl groups increase lipophilicity .

Biological Activity

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, characterized by a complex heterocyclic structure that integrates a pyrazole ring with a quinoline framework. The compound's molecular formula is C26H23N3F, and it has a molecular weight of approximately 393.5 g/mol. This article explores its biological activity, focusing on its anti-inflammatory properties, potential mechanisms of action, and structural analogs.

Chemical Structure and Reactivity

The unique arrangement of substituents in this compound, particularly the presence of a fluorine atom at the 8-position and ethyl and methyl groups on the phenyl rings, enhances its chemical reactivity and biological activity. The compound can undergo various electrophilic and nucleophilic substitution reactions, which are essential for synthesizing derivatives with diverse biological activities.

Anti-inflammatory Properties

Recent studies indicate that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases by targeting key enzymes involved in inflammatory pathways such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism
This compoundNot specifiedInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibits LPS-stimulated NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidNot specifiedInhibits LPS-stimulated NO production

The proposed mechanism of action for this compound involves the inhibition of key inflammatory mediators. By blocking iNOS and COX-2 expression, it reduces the production of pro-inflammatory cytokines and mediators such as nitric oxide. This action is critical in managing conditions characterized by excessive inflammation .

Structural Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) models have been employed to predict the interactions of this compound based on structural modifications. Modifications at the phenyl rings significantly influence binding affinity and biological activity, highlighting the importance of electronic and steric factors in drug design .

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazolo[4,3-c]quinoline family:

  • Study on Derivatives : A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory effects using RAW 264.7 cells. Compounds displayed varying degrees of efficacy in inhibiting NO production.
  • Structural Optimization : Ongoing research focuses on optimizing the structure to enhance bioactivity while minimizing cytotoxicity. For example, ortho-substituted derivatives showed reduced inhibitory activity compared to para-substituted ones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.